5-Fluoro-2-hydroxyisophthalaldehyde

Description

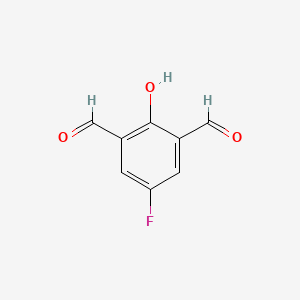

5-Fluoro-2-hydroxyisophthalaldehyde (C₇H₅FO₃) is a fluorinated aromatic dialdehyde featuring two aldehyde groups at the 1- and 3-positions of the benzene ring, a hydroxyl group at the 2-position, and a fluorine substituent at the 5-position. The fluorine atom and hydroxyl group contribute to its electronic and steric properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.

Propriétés

Formule moléculaire |

C8H5FO3 |

|---|---|

Poids moléculaire |

168.12 g/mol |

Nom IUPAC |

5-fluoro-2-hydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H5FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H |

Clé InChI |

IDSJNGYHPFJJIK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)F |

SMILES canonique |

C1=C(C=C(C(=C1C=O)O)C=O)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 5-fluoro-2-hydroxyisophthalaldehyde and its analogs:

Key Findings from Comparative Analysis

Electronic Effects of Substituents :

- The fluorine atom in both this compound and 5-fluoro-2-hydroxybenzaldehyde enhances electrophilicity at the aldehyde groups due to its electron-withdrawing nature. However, the dual aldehydes in the former compound amplify this effect, making it more reactive in nucleophilic addition reactions .

- In contrast, 5-chloro-2-hydroxy-3-iodobenzaldehyde combines electron-withdrawing (Cl) and bulky (I) substituents, which may reduce reactivity compared to fluorine-containing analogs but increase steric hindrance for selective coupling reactions .

Solubility and Polarity: this compound is expected to exhibit lower solubility in nonpolar solvents compared to its monoaldehyde counterpart (5-fluoro-2-hydroxybenzaldehyde) due to its higher polar surface area (~67.4 Ų vs. 37.3 Ų) .

Biological and Pharmacological Potential: While 5-fluoro-2-hydroxybenzaldehyde has shown moderate bioactivity in preliminary studies (e.g., as a fragment for kinase inhibitors), the dual aldehyde groups in this compound remain unexplored. Halogenated analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde are often prioritized in drug discovery for their enhanced metabolic stability and halogen-bonding capabilities, though toxicity risks associated with iodine must be considered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.